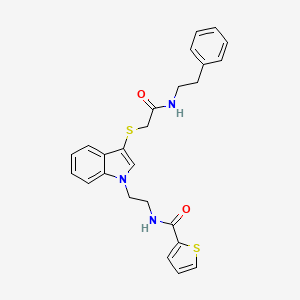

N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S2/c29-24(26-13-12-19-7-2-1-3-8-19)18-32-23-17-28(21-10-5-4-9-20(21)23)15-14-27-25(30)22-11-6-16-31-22/h1-11,16-17H,12-15,18H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSQYEHWRYCJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound features a unique structural arrangement that includes an indole moiety, a thiophene ring, and an amide functional group, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 455.59 g/mol. The structure can be described as follows:

- Indole Core : Known for its extensive biological activity, particularly in drug discovery.

- Thioether Linkage : Enhances chemical versatility and potential interactions with biological targets.

- Amide Group : Contributes to the compound's ability to form hydrogen bonds, influencing its solubility and bioactivity.

Pharmacological Effects

Preliminary studies suggest that this compound may exhibit various pharmacological properties:

- Anticancer Activity : The indole structure is often associated with anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : There is evidence suggesting that this compound may interact with neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases.

- Modulation of Signaling Pathways : The compound may influence critical signaling pathways involved in cell growth, apoptosis, and neurotransmission, making it a candidate for further pharmacological exploration.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Molecular Targets : It may interact with specific proteins or enzymes, altering their activity and leading to downstream effects on cellular functions.

- Pathway Modulation : The compound could modulate pathways involved in cell proliferation and survival, potentially impacting therapeutic strategies for various diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide | Thiadiazole ring | Anticancer |

| N-(2-(3-(indolyl)-benzamide | Indole core | Antidepressant |

This table illustrates that while other compounds share structural features, the specific combination of an indole core and thiophene ring in our compound may confer unique biological activities.

Case Studies and Research Findings

Recent research emphasizes the importance of exploring the biological activity of complex organic compounds like this compound. For instance:

- A study published in Nature evaluated similar indole derivatives for their neuroprotective effects against Alzheimer’s disease models. These findings suggest potential therapeutic applications for our compound in neurodegenerative conditions .

- Another investigation focused on the anticancer properties of compounds with indole structures, demonstrating significant inhibition of tumor growth in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.